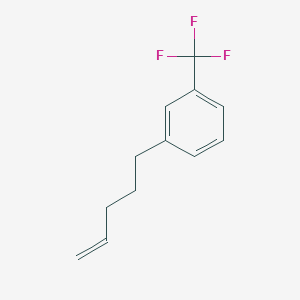

5-(3-Trifluoromethylphenyl)-1-pentene, 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

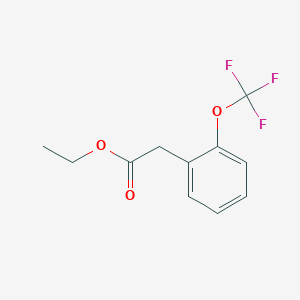

5-(3-Trifluoromethylphenyl)-1-pentene, or 5-TFPP, is a versatile chemical compound that has a wide range of applications in both scientific research and industrial processes. It is a colorless liquid with a boiling point of 141°C and a melting point of -86°C. 5-TFPP has a strong aromatic odor and is soluble in common organic solvents such as benzene, chloroform, and ether. It is also slightly soluble in water.

Scientific Research Applications

5-TFPP is used in a wide range of scientific research applications. It is a useful reagent for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. In addition, it has been used as a catalyst in the synthesis of polymers, as a reactant in the synthesis of heterocyclic compounds, and as a starting material for the synthesis of various fluorinated compounds.

Mechanism of Action

The mechanism of action of 5-TFPP is not fully understood. However, it is believed that the trifluoromethylphenyl group of the molecule is responsible for its reactivity. The trifluoromethylphenyl group is highly electron-withdrawing, which increases the electron-deficient character of the molecule and makes it more reactive towards electrophilic reagents.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-TFPP are not well understood. However, due to its structural similarity to other compounds with known pharmacological properties, it is believed to be potentially toxic. Therefore, it is important to take appropriate safety precautions when handling 5-TFPP.

Advantages and Limitations for Lab Experiments

The main advantage of 5-TFPP is its high reactivity, which makes it a useful reagent for the synthesis of various organic compounds. However, its reactivity can also be a disadvantage, as it can lead to unwanted side reactions. In addition, it is important to take safety precautions when handling 5-TFPP, as it is potentially toxic.

Future Directions

There are numerous possible future directions in which research involving 5-TFPP could be conducted. These include further studies into its mechanism of action and biochemical and physiological effects, as well as the development of new synthetic methods and applications. Additionally, studies into the environmental fate and toxicity of 5-TFPP could be conducted, as well as research into its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-TFPP is typically achieved through a two-step process. The first step is the reaction of 3-trifluoromethylphenol with pentene in the presence of a strong acid catalyst. This reaction results in the formation of a trifluoromethylphenyl-pentene intermediate, which is then reacted with an alkyl halide in the presence of a base catalyst to form 5-TFPP.

properties

IUPAC Name |

1-pent-4-enyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3/c1-2-3-4-6-10-7-5-8-11(9-10)12(13,14)15/h2,5,7-9H,1,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKDHJOWCCGGEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1=CC(=CC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Trifluoromethylphenyl)-1-pentene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B6325309.png)

![4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile](/img/structure/B6325389.png)